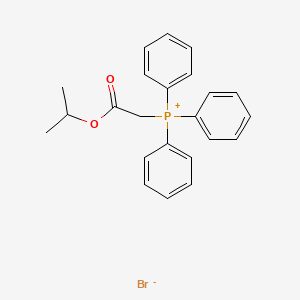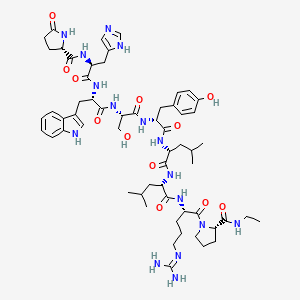![molecular formula C6H9NO2 B597332 2-Oxa-6-azaspiro[3.4]octan-7-one CAS No. 1207174-87-5](/img/structure/B597332.png)
2-Oxa-6-azaspiro[3.4]octan-7-one
カタログ番号 B597332
CAS番号:
1207174-87-5
分子量: 127.143
InChIキー: XOEBLSZYSCOXCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-Oxa-6-azaspiro[3.4]octan-7-one” is a chemical compound . It is a white to yellow solid .
Synthesis Analysis
The synthesis of “2-Oxa-6-azaspiro[3.4]octan-7-one” involves several approaches . One of the approaches involves annulation of the cyclopentane ring and the remaining two approaches involve annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Oxa-6-azaspiro[3.4]octan-7-one” are complex and involve multiple steps . For example, one of the synthesis routes involves the use of methyl trifluoromethanesulfonate .Physical And Chemical Properties Analysis
“2-Oxa-6-azaspiro[3.4]octan-7-one” is a solid at room temperature . It has a molecular weight of 127.14 .科学的研究の応用
Application 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)
- Summary of the Application: 2-Oxa-6-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit inhibitory activities against the epidermal growth factor receptor (EGFR) . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, EGFR can contribute to the development of cancer. Therefore, inhibiting EGFR is a common strategy in cancer therapy .
- Methods of Application or Experimental Procedures: While the exact experimental procedures were not detailed in the sources I found, the general process likely involves organic synthesis techniques to prepare the azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives using 2-Oxa-6-azaspiro[3.4]octane as a starting material .
- Results or Outcomes: The resulting compounds exhibit inhibitory activities against EGFR . This suggests potential utility in the development of cancer therapeutics .
Application 2: Synthesis of 2-Azaspiro[3.4]octane
- Summary of the Application: 2-Oxa-6-azaspiro[3.4]octane is involved in the synthesis of 2-azaspiro[3.4]octane . This compound is a key intermediate in the synthesis of various biologically active molecules .
- Methods of Application or Experimental Procedures: The synthesis of 2-azaspiro[3.4]octane involves annulation of the cyclopentane ring and the four-membered ring . The exact experimental procedures were not detailed in the sources I found, but the general process likely involves organic synthesis techniques .
- Results or Outcomes: The synthesis of 2-azaspiro[3.4]octane was successful, and three different routes for the synthesis were developed . The merits and limitations of the three approaches are also discussed .
Application 3: Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
- Summary of the Application: 2-Oxa-6-azaspiro[3.4]octane is involved in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound is a key intermediate in the synthesis of various biologically active molecules .
- Methods of Application or Experimental Procedures: The synthesis of the spirocyclic oxetane-fused benzimidazole involves annulation of the cyclopentane ring and the four-membered ring . The exact experimental procedures were not detailed in the sources I found, but the general process likely involves organic synthesis techniques .
- Results or Outcomes: The synthesis of the spirocyclic oxetane-fused benzimidazole was successful . The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .
Safety And Hazards
特性
IUPAC Name |
2-oxa-7-azaspiro[3.4]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEBLSZYSCOXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703908 | |
| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaspiro[3.4]octan-7-one | |
CAS RN |
1207174-87-5 | |
| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxa-6-azaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





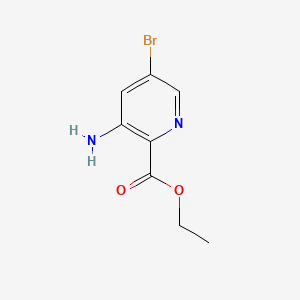

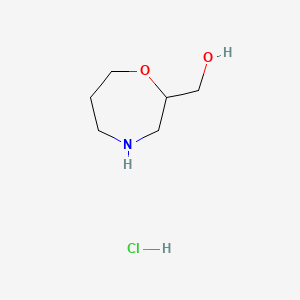


![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)
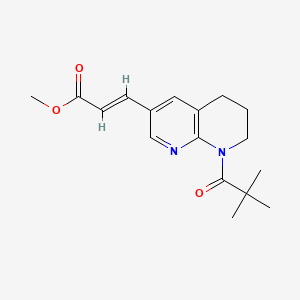
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

